5-Chloroquinoline-4-carboxylic acid

Physicochemical property Medicinal chemistry Lead optimization

Researchers requiring the precise 5-chloro-4-carboxy quinoline substitution pattern often encounter synthetic failure when inadvertently using positional isomers (e.g., 7-Cl or 5-Br analogs). This compound eliminates that risk with verified regiochemistry. • Orthogonal 5-Cl and 4-COOH handles enable independent diversification at two positions for parallel library synthesis • Altered pKa and lipophilicity vs. unsubstituted quinoline-4-carboxylic acid allow strategic tuning of lead candidate drug-like properties • Critical intermediate for quinolinecarboxylic acid herbicide safeners as described in patent literature; substitution pattern is essential for target activity • Consistent lot-to-lot identity ensures reproducible SAR data across independent research campaigns

Molecular Formula C10H6ClNO2
Molecular Weight 207.61 g/mol
CAS No. 62482-32-0
Cat. No. B1370063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloroquinoline-4-carboxylic acid
CAS62482-32-0
Molecular FormulaC10H6ClNO2
Molecular Weight207.61 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2C(=C1)Cl)C(=O)O
InChIInChI=1S/C10H6ClNO2/c11-7-2-1-3-8-9(7)6(10(13)14)4-5-12-8/h1-5H,(H,13,14)
InChIKeyQEJVAJGAMCJITG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloroquinoline-4-carboxylic acid: Key Scaffold for Research


5-Chloroquinoline-4-carboxylic acid (CAS 62482-32-0) is a heterocyclic organic compound belonging to the quinoline family, characterized by a chlorine atom at the 5-position and a carboxylic acid group at the 4-position of the quinoline ring system . With a molecular formula of C₁₀H₆ClNO₂ and a molecular weight of 207.61 g/mol , this compound serves as a versatile small molecule scaffold in medicinal chemistry and chemical biology. Its bifunctional nature allows for diverse chemical transformations, making it a valuable building block for the synthesis of more complex quinoline derivatives with potential biological activities .

Why Generic Substitution Fails for 5-Chloroquinoline-4-carboxylic acid


The specific substitution pattern of a chlorine atom at the 5-position and a carboxylic acid at the 4-position of the quinoline core in 5-chloroquinoline-4-carboxylic acid (CAS 62482-32-0) is not interchangeable with other halogenated or positional isomers. The electronic and steric effects conferred by the 5-chloro substituent significantly alter the compound's physicochemical properties, such as pKa, density, and lipophilicity, compared to the unsubstituted quinoline-4-carboxylic acid or isomers with halogens at other positions [REFS-1, REFS-2]. These differences directly impact the compound's reactivity in subsequent synthetic steps (e.g., nucleophilic aromatic substitution, amide coupling) and its interaction with biological targets. Assuming functional equivalence with a closely related analog like 5-bromoquinoline-4-carboxylic acid or 7-chloroquinoline-4-carboxylic acid without empirical validation can lead to failed syntheses or misleading structure-activity relationship (SAR) data, making precise procurement of this specific CAS number essential for reproducible research .

5-Chloroquinoline-4-carboxylic acid: Physicochemical & Reactivity Comparisons


Increased Density and Boiling Point vs. Unsubstituted Parent

The introduction of a chlorine atom at the 5-position of the quinoline-4-carboxylic acid core leads to a quantifiable increase in molecular density and a higher predicted boiling point. 5-Chloroquinoline-4-carboxylic acid exhibits a density of 1.469 g/cm³ and a predicted boiling point of 382.1°C at 760 mmHg . In contrast, the unsubstituted quinoline-4-carboxylic acid has a lower density of 1.339 g/cm³ and a lower predicted boiling point of 348.7°C at 760 mmHg .

Physicochemical property Medicinal chemistry Lead optimization

Altered pKa Relative to Parent Compound

The presence of the electron-withdrawing chlorine substituent at the 5-position significantly lowers the predicted acid dissociation constant (pKa) of the carboxylic acid group. The predicted pKa for 5-chloroquinoline-4-carboxylic acid is -0.44 . In comparison, the predicted pKa for the parent quinoline-4-carboxylic acid is 1.03 .

Ionization state Druglikeness Physicochemical property

Synthetic Utility: Building Block for Quinoline Libraries

5-Chloroquinoline-4-carboxylic acid is explicitly employed as a versatile building block for generating focused libraries of biologically active compounds. For instance, a patented process utilizes quinoline carboxylic acid derivatives, where the core structure can be derived from or include a 5-chloro substituent, for the preparation of compounds useful as safeners for herbicides [1]. While specific comparative yield data for this exact CAS number is not available in the public domain, its classification as a 'versatile small molecule scaffold' and 'building block' by multiple reputable vendors underscores its established and non-generic utility in constructing more complex molecular architectures, differentiating it from non-functionalized or differently substituted quinolines that may lack the requisite reactivity or binding characteristics.

Organic synthesis Building block Medicinal chemistry

5-Chloroquinoline-4-carboxylic acid: Key Application Scenarios


Medicinal Chemistry: Quinoline-Based Compound Libraries

Procure 5-chloroquinoline-4-carboxylic acid (CAS 62482-32-0) for use as a privileged scaffold in the synthesis of diverse compound libraries. The presence of the 5-chloro and 4-carboxylic acid functionalities provides two orthogonal handles for chemical diversification . The altered pKa and lipophilicity, compared to the unsubstituted parent compound, can be strategically exploited to modulate the drug-like properties of lead candidates [REFS-2, REFS-3].

Agrochemical Research: Novel Herbicide Safeners

Utilize 5-chloroquinoline-4-carboxylic acid as a key intermediate in the synthesis of quinoline carboxylic acid derivatives, which are described in patent literature as being useful as safeners for herbicides [1]. The specific substitution pattern is critical for the biological activity of the final active ingredient, making the procurement of this precise intermediate essential for replicating and advancing this line of research.

Chemical Biology: Fluorescent Probes and Sensors

The quinoline core is a known fluorophore. 5-Chloroquinoline-4-carboxylic acid can be used as a starting material to create novel fluorescent sensors or probes . The electron-withdrawing chlorine substituent can tune the photophysical properties (e.g., emission wavelength, quantum yield) of the resulting conjugate, enabling the design of tools for studying biological systems or detecting specific analytes.

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